(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide
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Overview
Description
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a thiazolyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-(4-methoxyphenyl)thiazol-2-ylacetonitrile under basic conditions to form the desired acrylonitrile derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity. Additionally, the combination of the dimethylamino, methoxyphenyl, and thiazolyl groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS.BrH/c1-24(2)18-8-4-15(5-9-18)12-17(13-22)21-23-20(14-26-21)16-6-10-19(25-3)11-7-16;/h4-12,14H,1-3H3;1H/b17-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSGUOLTMCLEB-KCUXUEJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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